molecular formula C13H9FN4O B1450010 4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline CAS No. 915923-46-5

4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline

Cat. No.: B1450010
CAS No.: 915923-46-5
M. Wt: 256.23 g/mol
InChI Key: YADGEBIPVNFCPQ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline (CAS 915923-46-5) is a high-purity fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule integrates a pyridine ring, a 1,3,4-oxadiazole core, and a fluoro-substituted aniline, creating a versatile scaffold with potential for diverse biological activity. With a molecular formula of C13H9FN4O and a molecular weight of 256.24 g/mol, it is offered with a guaranteed purity of 95.0% or higher . This compound serves as a key synthetic intermediate for the development of more complex molecules, such as benzene sulphonamide derivatives, which are investigated as potent inhibitors of human carbonic anhydrase (CA) isoforms . These enzymes are important therapeutic targets for conditions like glaucoma, epilepsy, and cancer. The addition of the fluorine atom on the aniline ring is a common strategy in lead optimization to modulate properties such as lipophilicity, metabolic stability, and membrane permeability. The 1,3,4-oxadiazole ring system, a key structural feature of this compound, is renowned in agrochemical and materials science research for its electron-transporting capabilities and is frequently incorporated into ligands for various biological targets . Efficient, modern synthetic routes for related (1,3,4-oxadiazol-2-yl)anilines have been established using transition metal-free, iodine-mediated domino reactions, highlighting the contemporary relevance of this chemical class . This compound is intended for research applications as a building block or pharmacological tool and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

4-fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O/c14-9-1-2-11(15)10(7-9)13-18-17-12(19-13)8-3-5-16-6-4-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADGEBIPVNFCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=NN=C(O2)C3=CC=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651088
Record name 4-Fluoro-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-46-5
Record name 4-Fluoro-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its mechanism of action in biological systems.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target biomolecule. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to the compound has been observed to result in alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, it can inhibit enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic flux. Additionally, the compound can influence the levels of specific metabolites, leading to changes in cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution of this compound is crucial for elucidating its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of the compound within the cell can influence its interactions with biomolecules and its overall biological activity.

Biological Activity

4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C₁₃H₉FN₄O
  • CAS Number : 915923-46-5
  • Molecular Weight : 244.23 g/mol

This structure features a fluorine atom and a pyridine ring, which are critical for its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

  • Histone Deacetylase Inhibition : The compound has been identified as an inhibitor of histone deacetylase 6 (HDAC6), which plays a crucial role in regulating gene expression and cellular functions. HDAC inhibitors are known for their potential in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole compounds, including this one, exhibit antibacterial properties against various strains, including resistant bacteria. The presence of the pyridine moiety enhances its interaction with bacterial enzymes .
  • Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. Its efficacy appears to be linked to its ability to induce apoptosis and inhibit tumor growth by modulating signaling pathways associated with cancer progression .

Table 1: Efficacy Summary Against Various Biological Targets

Target TypeActivity ObservedReference
HDAC6 InhibitionYes
AntibacterialYes
Anticancer (e.g., HCT116)Yes
AntifungalLimited

Case Study 1: HDAC6 Inhibition

In a study assessing the impact of various oxadiazole derivatives on HDAC6 activity, this compound was shown to significantly reduce HDAC6 activity in cultured cancer cells. This reduction led to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited potent antibacterial effects at concentrations as low as 10 µg/mL. Notably, it maintained activity against strains resistant to common antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 3: Anticancer Activity

In vitro assays using HCT116 colorectal cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC₅₀ value was determined to be approximately 15 µM, indicating significant cytotoxicity against these cancer cells while sparing normal cell lines .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole structures exhibit notable antimicrobial properties. Studies have shown that derivatives of oxadiazole can inhibit a variety of microorganisms, including bacteria and fungi. For instance:

  • In vitro studies have demonstrated that 4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
MicroorganismInhibition Zone (mm)
Staphylococcus aureus16
Escherichia coli14
Candida albicans15

These findings suggest that this compound could be developed into a new class of antimicrobial agents.

Anticancer Potential

The structural characteristics of this compound position it as a candidate for anticancer drug development. Research indicates that oxadiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell signaling pathways.

A study focusing on similar compounds demonstrated their ability to inhibit tumor growth in animal models, highlighting their potential as therapeutic agents against various cancers.

Anti-inflammatory Properties

Compounds containing oxadiazole rings have been noted for their anti-inflammatory effects. The presence of the pyridine ring may enhance the bioactivity of this compound:

  • In vivo studies have suggested that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Synthesis and Biological Evaluation

A comprehensive study conducted on similar oxadiazole derivatives explored their synthesis and biological evaluation. The results indicated that modifications to the oxadiazole structure significantly affect biological activity:

Key Findings:

  • Synthesis Methodology: The synthesis typically involves coupling reactions between an aniline derivative and an appropriate oxadiazole precursor.
  • Biological Testing: Compounds were tested against various cancer cell lines and microbial strains to evaluate their efficacy.

Structure–Activity Relationship (SAR) Analysis

The SAR studies indicate that substituents on the oxadiazole ring significantly influence the biological activity of these compounds:

Substituent TypeEffect on Activity
Fluoro GroupIncreases lipophilicity
Pyridine RingEnhances binding affinity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂) Molecular Formula Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (NMR/IR)
Target Compound (6d) R₁ = pyridin-4-yl, R₂ = 4-F-aniline C₁₃H₉FN₄O N/A 256.24 ¹³C NMR: 164.03 (oxadiazole C2)
2-(5-(4-Chlorophenyl)-oxadiazol-2-yl)aniline (3ag) R₁ = 4-Cl-phenyl, R₂ = aniline C₁₄H₁₀ClN₃O 181–183 271.70 IR: 3350 cm⁻¹ (NH₂)
2-(5-(4-Bromophenyl)-oxadiazol-2-yl)aniline (3ah) R₁ = 4-Br-phenyl, R₂ = aniline C₁₄H₁₀BrN₃O 193–195 316.16 ¹H NMR: δ 7.85 (d, J=8.4 Hz)
2-(5-(tert-Butylphenyl)-oxadiazol-2-yl)aniline R₁ = 4-tert-butylphenyl, R₂ = aniline C₁₈H₂₀N₄O N/A 308.38 N/A
4-[5-(1H-Benzotriazol-1-ylmethyl)-oxadiazol-2-yl]aniline R₁ = benzotriazole, R₂ = aniline C₁₅H₁₂N₆O N/A 300.30 N/A

Key Observations

The pyridinyl group introduces π-π stacking capability, absent in phenyl-substituted analogs, which may influence solubility and binding affinity .

Thermal Stability: Halogenated analogs (3ag, 3ah) exhibit higher melting points (181–195°C) than non-halogenated derivatives, suggesting enhanced crystallinity due to halogen-mediated packing .

Synthetic Routes :

  • The target compound is synthesized via iodine-mediated decarboxylation (yield: ~80%) , whereas analogs like 3ag/3ah are prepared via Schiff base condensation or microwave-assisted cyclization . Electrochemical methods are also employed for oxadiazole-aniline derivatives, offering moderate yields (50–70%) .

The pyridinyl group may enhance interactions with biological targets compared to phenyl substituents.

Preparation Methods

Hydrazide and Aromatic Acid Condensation Method

A widely used method involves the condensation of a suitable hydrazide with an aromatic acid or its derivative bearing the pyridin-4-yl substituent:

  • Step 1: Synthesis of the hydrazide intermediate, typically from 4-fluoro-2-aminobenzoic acid derivatives.
  • Step 2: Reaction of this hydrazide with 4-pyridinecarboxylic acid or its acid chloride in the presence of phosphoryl chloride (POCl₃) as a dehydrating agent.
  • Step 3: Refluxing the mixture (typically 5-6 hours) under controlled temperature to promote cyclization forming the 1,3,4-oxadiazole ring.

This method yields the target oxadiazole with the aniline and pyridinyl substituents intact.

Iodine-Mediated One-Pot Domino Synthesis

An alternative eco-friendly and metal-free approach uses molecular iodine to mediate a one-pot domino reaction:

  • Starting materials: Isatin derivatives and aryl or heteroaryl hydrazides.
  • Reaction conditions: Iodine as catalyst, often in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP), under mild conditions.
  • Process: The reaction proceeds via condensation, hydrolytic ring cleavage, and intramolecular decarboxylation, leading to the formation of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives.

This method is advantageous for its simplicity, mild conditions, and high yields (typically around 80%).

Potassium Phosphate Mediated Cyclization in Acetonitrile

A more recent method involves the reaction of hydrazides with fluoro-substituted pyridine derivatives in the presence of potassium phosphate in acetonitrile at 100 °C under inert atmosphere:

  • Procedure: Mixing the hydrazide and fluoro-pyridine carboxylate salt with potassium phosphate in acetonitrile, sealed and heated for about 1 hour.
  • Outcome: Efficient cyclization to form the oxadiazole ring with good yields (around 81% reported).

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Hydrazide + Aromatic Acid + POCl₃ Hydrazide, aromatic acid, POCl₃ Reflux 5-6 h ~80 Established method, good yields Use of corrosive POCl₃, harsh reflux
Iodine-Mediated One-Pot Domino Isatin, hydrazide, I₂, TBHP Mild, metal-free, one-pot ~80 Eco-friendly, mild conditions Requires specific substrates
K₃PO₄ Mediated Cyclization in CH₃CN Hydrazide, ClCF₂COONa, K₃PO₄, acetonitrile 100 °C, 1 h, inert atmosphere 81 Short reaction time, sealed tube method Requires inert atmosphere

Q & A

Q. Critical Factors :

  • Light Sensitivity : Protect intermediates from light to prevent decomposition .
  • Catalytic Acid : Use trace HCl or acetic acid to accelerate imine bond formation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

  • 1H/13C NMR :
    • Aromatic Protons : Multiplets in δ 7.2–8.5 ppm confirm pyridinyl and fluorophenyl groups.
    • NH2 Signal : A broad singlet at δ 5.8–6.2 ppm (exchangeable with D2O) confirms the aniline moiety .
  • IR Spectroscopy :
    • Peaks at 1620–1650 cm⁻¹ (C=N stretch) and 3300–3400 cm⁻¹ (NH2 stretch) validate oxadiazole and aniline groups .
  • Mass Spectrometry :
    • Molecular ion peak ([M+H]+) matches the calculated molecular weight (e.g., 299.08 g/mol) .

Q. Data Contradiction Analysis :

  • NMR Shifts vs. DFT Predictions : Discrepancies in aromatic proton shifts may arise from solvent effects (e.g., DMSO vs. gas-phase calculations). Use explicit solvent models (e.g., PCM) for alignment .

Advanced: What strategies resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions?

Methodological Answer:

Solvent Correction : Re-run DFT calculations with solvent parameters (e.g., IEF-PCM for DMSO) to account for dielectric effects .

Dynamic Effects : Include nuclear Overhauser effect (NOE) data to validate spatial proximity of protons, resolving ambiguities in coupling constants .

X-ray Validation : Compare computational bond lengths/angles with crystallographic data (e.g., oxadiazole ring planarity: <5° deviation) .

Case Study :
In , crystallographic data (a = 17.746 Å, β = 99.738°) resolved ambiguities in pyridinyl-oxadiazole dihedral angles predicted by DFT.

Advanced: How does the presence of fluorine and pyridinyl groups affect the compound’s physicochemical properties?

Methodological Answer:

  • Fluorine :
    • Electron-Withdrawing Effect : Reduces electron density on the aniline ring, lowering pKa of NH2 (≈3.5 vs. 4.6 for non-fluorinated analogs) .
    • Lipophilicity : Increases logP by ~0.5 units compared to non-fluorinated derivatives .
  • Pyridinyl Group :
    • π-Stacking : Enhances crystallinity (melting point >200°C) and stabilizes intermolecular interactions in solid state .

Q. Crystallographic Data :

ParameterValueReference
Space GroupP21/c
Unit Cell (Å)a=17.746, b=6.942
R-Factor0.039

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.